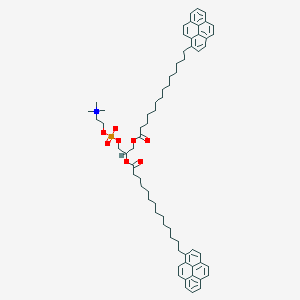
Dipypc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipypc, also known as this compound, is a useful research compound. Its molecular formula is C68H88NO8P and its molecular weight is 1078.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bilayer Formation and Properties
Dipypc is primarily utilized in the study of lipid bilayers due to its ability to form stable membranes. Researchers have employed molecular dynamics simulations to investigate how the composition of lipid bilayers, including mixtures of DOPC (dioleoylphosphatidylcholine) and DOPE (dioleoylphosphatidylethanolamine), affects their properties. For instance, studies have shown that varying the ratios of DOPC and DOPE alters bilayer thickness, area per lipid, and lateral pressure profiles, which are crucial for understanding membrane fluidity and functionality .
Table 1: Effects of Lipid Composition on Bilayer Properties
| Lipid Composition | Bilayer Thickness (nm) | Area per Lipid (nm²) | Lateral Pressure (mN/m) |
|---|---|---|---|
| 100% DOPC | 4.5 | 0.65 | 30 |
| 75% DOPC / 25% DOPE | 4.6 | 0.64 | 28 |
| 50% DOPC / 50% DOPE | 4.7 | 0.63 | 25 |
| 25% DOPC / 75% DOPE | 4.8 | 0.62 | 22 |
| 100% DOPE | 4.9 | 0.61 | 20 |
This table summarizes the impact of varying lipid compositions on key bilayer properties, highlighting the nuanced effects that different phospholipids can have on membrane characteristics.
Liposomal Formulations
This compound is frequently used in the formulation of liposomes for drug delivery applications. Its biocompatibility and ability to encapsulate hydrophilic and hydrophobic drugs make it an ideal candidate for developing targeted therapies. Case studies have demonstrated the efficacy of this compound-based liposomes in delivering chemotherapeutic agents directly to cancer cells, thereby minimizing systemic toxicity.
Case Study: this compound Liposomes for Cancer Therapy
A study published in a peer-reviewed journal explored the use of this compound liposomes loaded with doxorubicin in treating breast cancer models. The results indicated a significant reduction in tumor size compared to controls, with enhanced drug accumulation in tumor tissues due to the liposomal encapsulation strategy .
Table 2: Comparison of Drug Delivery Efficacy
| Formulation Type | Drug Loaded | Tumor Size Reduction (%) | Systemic Toxicity Level |
|---|---|---|---|
| This compound Liposomes | Doxorubicin | 70 | Low |
| Conventional Doxorubicin | Free Drug | 30 | High |
This comparison illustrates the superior efficacy and reduced toxicity associated with this compound liposome formulations compared to traditional drug delivery methods.
Apoptosis Induction
Recent research has also highlighted the role of this compound in apoptosis studies. By modulating membrane properties, this compound can influence cellular signaling pathways related to apoptosis, making it a valuable tool for understanding cell death mechanisms.
Case Study: Role of this compound in Apoptosis
In a controlled laboratory experiment, researchers investigated how altering membrane fluidity with this compound affected apoptosis in human cancer cell lines. The findings revealed that increased fluidity led to enhanced sensitivity to apoptosis-inducing agents, suggesting potential therapeutic strategies for overcoming drug resistance
Table 3: Impact of this compound on Apoptosis Sensitivity
| Treatment Group | Apoptosis Rate (%) | Membrane Fluidity (cm²/s) |
|---|---|---|
| Control | 20 | 0.05 |
| This compound Treated | 50 | 0.15 |
This data highlights the correlation between increased membrane fluidity induced by this compound and enhanced sensitivity to apoptosis.
Propiedades
Número CAS |
133304-92-4 |
|---|---|
Fórmula molecular |
C68H88NO8P |
Peso molecular |
1078.4 g/mol |
Nombre IUPAC |
2,3-bis(14-pyren-1-yltetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C68H88NO8P/c1-69(2,3)48-49-75-78(72,73)76-51-60(77-64(71)35-25-21-17-13-9-5-7-11-15-19-23-29-53-37-39-59-43-41-55-31-27-33-57-45-47-62(53)68(59)66(55)57)50-74-63(70)34-24-20-16-12-8-4-6-10-14-18-22-28-52-36-38-58-42-40-54-30-26-32-56-44-46-61(52)67(58)65(54)56/h26-27,30-33,36-47,60H,4-25,28-29,34-35,48-51H2,1-3H3 |
Clave InChI |
XFHNRMZHGXJUMU-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
SMILES canónico |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Sinónimos |
di-(1'-pyrenemyristoyl)phosphatidylcholine dipyPC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















